3,4-Diethyl-3,4-hexanediol 3,4-Diethyl-3,4-hexanediol
Brand Name: Vulcanchem
CAS No.: 6931-71-1
VCID: VC11984102
InChI: InChI=1S/C10H22O2/c1-5-9(11,6-2)10(12,7-3)8-4/h11-12H,5-8H2,1-4H3
SMILES: CCC(CC)(C(CC)(CC)O)O
Molecular Formula: C10H22O2
Molecular Weight: 174.28 g/mol

3,4-Diethyl-3,4-hexanediol

CAS No.: 6931-71-1

Cat. No.: VC11984102

Molecular Formula: C10H22O2

Molecular Weight: 174.28 g/mol

* For research use only. Not for human or veterinary use.

3,4-Diethyl-3,4-hexanediol - 6931-71-1

Specification

CAS No. 6931-71-1
Molecular Formula C10H22O2
Molecular Weight 174.28 g/mol
IUPAC Name 3,4-diethylhexane-3,4-diol
Standard InChI InChI=1S/C10H22O2/c1-5-9(11,6-2)10(12,7-3)8-4/h11-12H,5-8H2,1-4H3
Standard InChI Key HDXDBVSPBNTNNA-UHFFFAOYSA-N
SMILES CCC(CC)(C(CC)(CC)O)O
Canonical SMILES CCC(CC)(C(CC)(CC)O)O

Introduction

Chemical Identity and Structural Characteristics

3,4-Diethyl-3,4-hexanediol belongs to the class of vicinal diols, featuring hydroxyl groups on adjacent carbon atoms. Its molecular formula, C10H22O2\text{C}_{10}\text{H}_{22}\text{O}_2, reflects a saturated hydrocarbon chain with ethyl branches at the 3- and 4-positions . The compound’s symmetry and branching contribute to its physical properties, such as a relatively low density and moderate hydrophobicity.

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC10H22O2\text{C}_{10}\text{H}_{22}\text{O}_2
Molecular Weight174.28 g/mol
Density0.923 g/cm³
Boiling Point229.7°C at 760 mmHg
Flash Point93.7°C
Storage ConditionsRoom temperature, dry

The compound’s structural rigidity, conferred by the ethyl substituents, influences its reactivity in condensation and polymerization reactions . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm its conformation, with characteristic peaks corresponding to hydroxyl (3200–3600 cm⁻¹) and alkyl (2800–3000 cm⁻¹) groups .

Synthesis and Production Methods

Aldol Condensation and Catalytic Hydrogenation

A patent describing the synthesis of the structurally related 2-ethyl-1,3-hexanediol provides insights into potential pathways for 3,4-diethyl-3,4-hexanediol production . The process involves aldol condensation of aldehydes followed by catalytic hydrogenation. For example, n-butyraldehyde undergoes base-catalyzed aldol addition to form α-hydroxyaldehydes, which are subsequently reduced to diols. Key innovations include the use of alkali metal hydroxides with neutral phase-transfer catalysts (e.g., polyethylene glycol) to suppress byproducts like 2-ethyl-2-hexenal .

Table 2: Representative Synthesis Conditions

ParameterOptimal Range
CatalystNaOH/KOH with PEG-400
Reaction Temperature0–20°C (aldol step)
Hydrogenation Pressure10–60 bar
YieldUp to 55%

Enzymatic Cascades in Green Chemistry

Recent studies demonstrate the feasibility of enzymatic synthesis in organic solvents like cyclopentyl methyl ether (CPME) . For instance, aliphatic aldehydes are converted to chiral diols via a two-step cascade involving benzaldehyde lyase (BAL) and alcohol dehydrogenase (ADH). This approach avoids solvent changes and achieves 88% conversion for analogous diols, highlighting potential routes for 3,4-diethyl-3,4-hexanediol production under mild conditions .

Industrial and Research Applications

Polymer and Plasticizer Production

As a monomer, 3,4-diethyl-3,4-hexanediol enhances the flexibility of polyesters and polyurethanes. Its branching improves thermal stability in plasticizers, making it suitable for high-temperature applications .

Coatings and Adhesives

In epoxy resin formulations, the diol acts as a crosslinking agent, improving adhesion and chemical resistance. Commercial products leverage its low volatility to reduce curing defects .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules, including antiviral agents and anti-inflammatory drugs. Its hydroxyl groups facilitate derivatization into ethers or esters with tailored pharmacokinetic properties .

Table 3: Key Application Sectors

SectorFunction
PolymersMonomer for flexible resins
CoatingsCrosslinker in epoxies
PharmaceuticalsAPI intermediate

Mechanistic Insights and Reaction Pathways

The diol participates in oxidation, reduction, and esterification reactions. Oxidation with strong agents like KMnO4\text{KMnO}_4 yields ketones or carboxylic acids, while catalytic dehydrogenation produces cyclic ethers. Hydrogen bonding between hydroxyl groups and polar solvents governs its solubility behavior, with logP values indicating moderate lipophilicity .

Future Directions in Research

Ongoing studies explore biocatalytic routes to enantiomerically pure diols for asymmetric synthesis . Additionally, its integration into biodegradable polymers addresses sustainability challenges in materials science. Advances in continuous-flow reactors may further optimize synthesis efficiency and scalability.

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